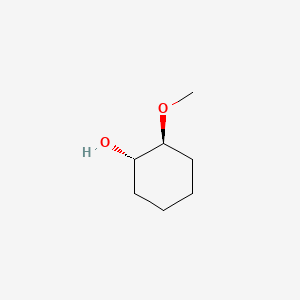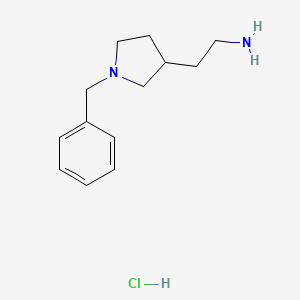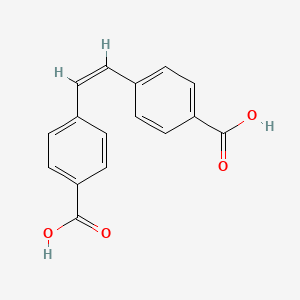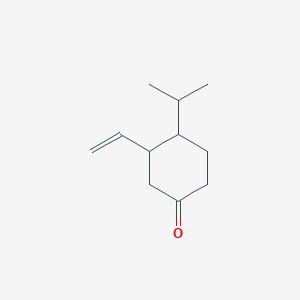
3-Ethenyl-4-propan-2-ylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-4-propan-2-ylcyclohexan-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of an ethenyl group and an isopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one typically involves the alkylation of 4-isopropylcyclohexanone with an appropriate ethenylating agent. One common method is the reaction of 4-isopropylcyclohexanone with vinyl magnesium bromide (a Grignard reagent) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through catalytic processes. Catalysts such as palladium or nickel complexes are often employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-4-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of 4-isopropylcyclohexanone oxime or carboxylic acids.
Reduction: Formation of 3-ethenyl-4-isopropylcyclohexanol.
Substitution: Formation of halogenated derivatives such as 3-ethenyl-4-isopropylcyclohexyl bromide.
Scientific Research Applications
3-Ethenyl-4-propan-2-ylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Isopropylcyclohexanone: A precursor in the synthesis of 3-Ethenyl-4-propan-2-ylcyclohexan-1-one.
Cyclohexanone: A simpler ketone with similar reactivity but lacking the ethenyl and isopropyl groups.
3-Ethenylcyclohexanone: Similar structure but without the isopropyl group.
Uniqueness
This compound is unique due to the presence of both ethenyl and isopropyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
129215-01-6 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26002 |
Synonyms |
Cyclohexanone, 3-ethenyl-4-(1-methylethyl)-, (3S-trans)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



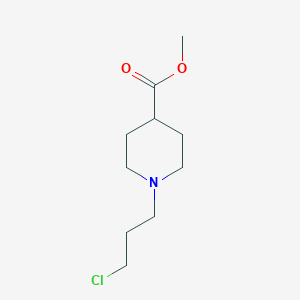
![(2S,3R)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B1148462.png)
![(2R,3S)-2-[(Z)-but-1-enyl]-3-ethyl-1,1-difluorocyclopropane](/img/structure/B1148470.png)
